GPR120 agonist 4x
概要
説明
GPR120 agonist 4x is a chemical compound that has been extensively researched for its potential use in various scientific applications. This compound has been found to have a range of biochemical and physiological effects, making it a promising candidate for future research. In We will also discuss future directions for research on this compound.
科学的研究の応用
GPR120 and Metabolic Diseases
GPR120 agonists, including 4x, have shown promise as potential treatments for metabolic diseases such as obesity, type 2 diabetes mellitus, and cardiovascular disease. They exert beneficial effects on metabolic health through various mechanisms, including regulating adiposity, gastrointestinal peptide secretion, taste preference, and glucose homeostasis (Cornall, Mathai, Hryciw, & McAinch, 2014).
GPR120 Agonist Discovery and Development
Several studies have focused on the discovery and development of GPR120 agonists. For instance, the identification of GPR120-selective agonists derived from PPARgamma agonists has provided a foundation for new therapeutic agents (Suzuki et al., 2008). The discovery of potent and selective GPR120 agonists, including 4x, has further advanced the field. These agonists have shown promise in improving glucose tolerance and insulin sensitivity in animal models (Zhang et al., 2017).
Therapeutic Applications in Diabetes
GPR120 agonists are being explored for their therapeutic potential in type 2 diabetes mellitus (T2DM). They act by enhancing insulin sensitivity, exerting anti-inflammatory effects, and improving glucose homeostasis. The development of GPR120 agonists as antidiabetic drugs is an area of active research (Carullo et al., 2021).
Novel Agonists and Therapeutic Potential
Research has led to the discovery of novel GPR120 agonists, such as spirocyclic agonists, which have shown efficacy in improving insulin resistance and other metabolic parameters in diet-induced obese (DIO) mice (Cox et al., 2017). Additionally, GPR120-selective agonists have demonstrated potential in reducing chronic inflammation and improving insulin resistance (Oh et al., 2014).
GPR120 Agonism and Drug Discovery
The field of GPR120 agonism is growing, with patents and research focusing on the discovery of new chemotypes and their application in treating various diseases, including metabolic disorders and inflammation (Formicola et al., 2015). This highlights the growing interest in GPR120 as a drug target and its potential in various therapeutic areas.
将来の方向性
特性
IUPAC Name |
3-[4-[[3-(4-chloro-2-fluorophenyl)-5-(trifluoromethyl)-1,2-thiazol-4-yl]methoxy]-3,5-difluorophenyl]propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClF6NO3S/c21-10-2-3-11(13(22)7-10)17-12(19(32-28-17)20(25,26)27)8-31-18-14(23)5-9(6-15(18)24)1-4-16(29)30/h2-3,5-7H,1,4,8H2,(H,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSUHZRYVUSVFCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)C2=NSC(=C2COC3=C(C=C(C=C3F)CCC(=O)O)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClF6NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
GPR120 agonist 4x |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。